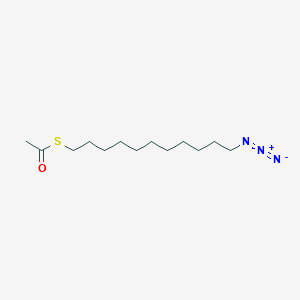
S-(11-Azidoundecyl) ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(11-Azidoundecyl) ethanethioate: is an organic compound with the molecular formula C₁₃H₂₅N₃OS It features a long alkyl chain with an azide group at one end and a thioester group at the other
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(11-Azidoundecyl) ethanethioate typically involves a multi-step process:
Starting Material: The synthesis begins with 11-bromoundecanol.
Azidation: The bromine atom is replaced with an azide group using sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Thioester Formation: The resulting 11-azidoundecanol is then reacted with thioacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, and ensuring safety protocols are in place due to the reactive nature of azides.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The azide group can undergo nucleophilic substitution reactions, often used in click chemistry to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like triphenylphosphine or lithium aluminum hydride.
Oxidation Reactions: The thioester group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Copper(I) catalysts in click chemistry.
Reduction: Triphenylphosphine in tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide in aqueous solution.
Major Products
Triazoles: Formed from azide-alkyne cycloaddition.
Amines: Resulting from azide reduction.
Sulfoxides and Sulfones: Products of thioester oxidation.
Aplicaciones Científicas De Investigación
Chemistry
Click Chemistry: S-(11-Azidoundecyl) ethanethioate is used in click chemistry to create triazole linkages, which are valuable in the synthesis of complex molecules.
Surface Modification: The compound can be used to modify surfaces with azide groups, facilitating further functionalization.
Biology
Bioconjugation: The azide group allows for the attachment of biomolecules through click chemistry, useful in labeling and tracking studies.
Drug Delivery: Potential use in designing drug delivery systems where the azide group can be used to attach therapeutic agents.
Medicine
Diagnostics: Used in the development of diagnostic tools where the azide group can be conjugated with fluorescent markers.
Industry
Polymer Science: Used in the synthesis of functional polymers with specific properties.
Material Science: Application in creating materials with tailored surface properties.
Mecanismo De Acción
The mechanism of action of S-(11-Azidoundecyl) ethanethioate primarily involves its reactive azide and thioester groups. The azide group can participate in click chemistry reactions, forming stable triazole linkages. The thioester group can undergo nucleophilic attack, leading to the formation of various derivatives. These reactions enable the compound to act as a versatile building block in chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
11-Azidoundecanol: Similar structure but lacks the thioester group.
11-Bromoundecanol: Precursor in the synthesis of S-(11-Azidoundecyl) ethanethioate.
Thioacetic Acid: Used in the synthesis of the thioester group.
Uniqueness
This compound is unique due to the presence of both an azide and a thioester group in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in synthetic chemistry and materials science.
Propiedades
Número CAS |
668420-75-5 |
|---|---|
Fórmula molecular |
C13H25N3OS |
Peso molecular |
271.42 g/mol |
Nombre IUPAC |
S-(11-azidoundecyl) ethanethioate |
InChI |
InChI=1S/C13H25N3OS/c1-13(17)18-12-10-8-6-4-2-3-5-7-9-11-15-16-14/h2-12H2,1H3 |
Clave InChI |
HBMBFZSTMQIRNJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SCCCCCCCCCCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


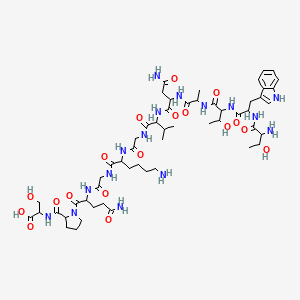
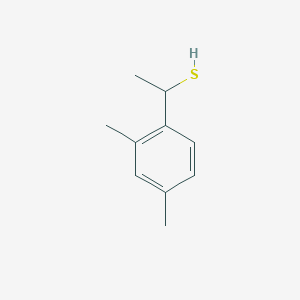

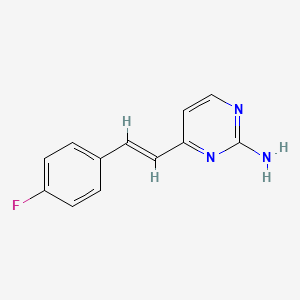

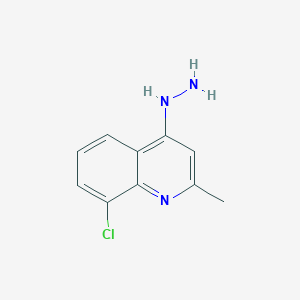

![4-phenyl-2-[(Z)-[(3Z)-3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12110527.png)
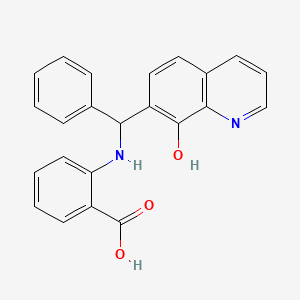


![3-Isoquinolinecarboxamide,n-[(1r)-1-[(4-chlorophenyl)methyl]-2-[4-(2,3-dihydro-1h-indol-7-yl)-1-piperazinyl]-2-oxoethyl]-1,2,3,4-tetrahydro-,(3r)-](/img/structure/B12110543.png)
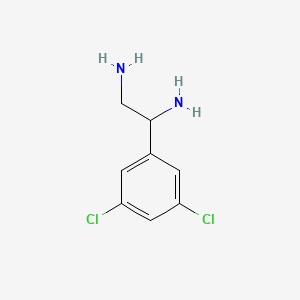
![[6-(trifluoromethyl)pyrazin-2-yl] trifluoromethanesulfonate](/img/structure/B12110562.png)
